4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid
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Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is a heterocyclic compound that features a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of carboxylic acid groups at the 2 and 3 positions of the pyrazole ring adds to its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid typically involves the following steps:
1,3-Dipolar Cycloaddition: The key step in the synthesis is the 1,3-dipolar cycloaddition of a 1-aminopyridinium species with acetylene dicarboxylic acid esters. This reaction forms the pyrazole ring fused to the pyridine ring.
Monodecarboxylation: The resulting product undergoes monodecarboxylation to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid groups, to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various biologically active molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as the metabotropic glutamate receptor 5 (mGlu5). As a negative allosteric modulator, it binds to a site distinct from the active site on the receptor, causing a conformational change that reduces receptor activity. This modulation affects downstream signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid: Similar in structure but with carboxylic acid groups at different positions.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3,6-dicarboxylic acid: Another structural isomer with different carboxylic acid group positions.
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-8(13)6-5-3-1-2-4-11(5)10-7(6)9(14)15/h1-4H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVCDCOAAMJBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C(=N2)C(=O)O)C(=O)O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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